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Compound of Interest

Compound Name: Rimoprogin

Cat. No.: B1202305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and

purification strategy for the antifungal compound Rimoprogin. Due to the limited availability of

published synthetic procedures for Rimoprogin, this guide outlines a plausible and robust

chemical route based on well-established organic chemistry principles and analogous reactions

found in the literature. Detailed experimental protocols, data presentation in tabular format, and

process visualizations are included to facilitate understanding and replication by researchers in

the field.

Introduction to Rimoprogin
Rimoprogin is an antifungal compound with the chemical name 5-[(3-Iodoprop-2-yn-1-

yl)oxy]-2-(methylsulfanyl)pyrimidine. Its structure combines a pyrimidine core, known for its

presence in various bioactive molecules, with an iodinated terminal alkyne, a functional group

that can participate in various biological interactions. The technical details for the synthesis and

purification of this compound are not widely reported, necessitating the development of a

theoretical yet practical synthetic approach.

Proposed Synthesis of Rimoprogin
A two-step synthetic pathway is proposed, starting from commercially available precursors. The

key transformation is a Williamson ether synthesis to couple the pyrimidine and the

iodopropargyl moieties.
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Overall Synthetic Scheme
The proposed synthesis of Rimoprogin (3) involves the O-alkylation of 2-(methylthio)pyrimidin-

5-ol (1) with 3-iodoprop-2-yn-1-ol (2) under basic conditions. This approach is efficient as both

starting materials are commercially available.
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Caption: Proposed synthetic workflow for Rimoprogin.

Experimental Protocols
Step 1: Williamson Ether Synthesis of 2-(methylthio)pyrimidin-5-ol with 3-iodoprop-2-yn-1-ol

This procedure is based on standard Williamson ether synthesis protocols for O-alkylation of

phenols and heterocyclic alcohols.

Materials and Reagents:

2-(Methylthio)pyrimidin-5-ol (1)

3-Iodoprop-2-yn-1-ol (2)
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Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen/argon inlet, add 2-(methylthio)pyrimidin-5-ol (1.0 eq).

Dissolve the starting material in anhydrous DMF.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH

reacts violently with water and is flammable. Handle under an inert atmosphere.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes to ensure complete formation of the alkoxide.

Cool the reaction mixture back to 0 °C.

Add a solution of 3-iodoprop-2-yn-1-ol (1.1 eq) in anhydrous DMF dropwise over 15-20

minutes.

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of

saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude Rimoprogin.

Data Presentation: Synthesis
Reactant/Product

Molecular Weight (
g/mol )

Molar Ratio
Theoretical
Mass/Volume

2-

(Methylthio)pyrimidin-

5-ol

142.18 1.0 (Specify amount)

3-Iodoprop-2-yn-1-ol 181.97 1.1
(Calculate based on

1)

Sodium Hydride

(60%)
40.00 (as 100%) 1.2

(Calculate based on

1)

Rimoprogin 306.12 - (Theoretical yield)

Reaction Parameter Condition

Solvent Anhydrous DMF

Base Sodium Hydride (NaH)

Temperature 0 °C to Room Temperature

Reaction Time 12-18 hours

Atmosphere Inert (Argon or Nitrogen)

Purification of Rimoprogin
The crude product obtained from the synthesis will likely contain unreacted starting materials,

by-products, and residual solvent. A multi-step purification process is recommended to achieve

high purity suitable for research and development purposes.
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Purification Workflow

Purification Strategy for Rimoprogin
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Caption: A multi-step purification workflow for Rimoprogin.

Experimental Protocols
Protocol 1: Silica Gel Column Chromatography

This is the primary purification step to remove the bulk of impurities.

Materials and Reagents:
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Crude Rimoprogin

Silica gel (230-400 mesh)

Hexanes (or Heptane)

Ethyl acetate

Procedure:

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

Pack a glass chromatography column with the slurry.

Dissolve the crude Rimoprogin in a minimal amount of a suitable solvent (e.g.,

dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

Dry the silica with the adsorbed product and load it onto the top of the packed column.

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl

acetate and gradually increasing to 50%).

Collect fractions and analyze them by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC)

For achieving higher purity, preparative RP-HPLC can be employed.[1][2]

Instrumentation and Materials:

Preparative HPLC system with a UV detector

C18 reversed-phase column

HPLC-grade acetonitrile
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HPLC-grade water

Trifluoroacetic acid (TFA) or formic acid (as a modifier, optional)

Procedure:

Dissolve the partially purified Rimoprogin from column chromatography in a suitable

solvent (e.g., acetonitrile/water mixture).

Develop an analytical HPLC method to determine the optimal separation conditions

(mobile phase gradient, flow rate).

Scale up the method to the preparative column.

Inject the sample and run the preparative HPLC.

Collect the fraction corresponding to the Rimoprogin peak.

Lyophilize or evaporate the solvent from the collected fraction to obtain the purified

product.

Protocol 3: Recrystallization

This final step can be used to obtain crystalline, highly pure Rimoprogin and remove any

remaining amorphous impurities.[3][4][5][6][7]

Materials and Reagents:

Purified Rimoprogin

A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

Dissolve the purified Rimoprogin in a minimal amount of a suitable hot solvent in which it

is highly soluble.

Slowly add a miscible anti-solvent (in which the product is poorly soluble) until the solution

becomes slightly turbid.
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Alternatively, allow the hot, saturated solution to cool slowly to room temperature, and then

to 0-4 °C.

Collect the resulting crystals by vacuum filtration.

Wash the crystals with a small amount of cold anti-solvent.

Dry the crystals under vacuum.

Data Presentation: Purity Analysis
Analytical Technique Expected Result for Pure Rimoprogin

¹H NMR

Peaks corresponding to the pyrimidine and

iodopropargyl protons with correct integration

and splitting patterns.

¹³C NMR
Peaks corresponding to all unique carbons in

the molecule.

Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z 307.96.

HPLC Purity >98% peak area at the expected retention time.

Melting Point A sharp melting point range.

Proposed Mechanism of Action
The mechanism of action for Rimoprogin has not been definitively established. However,

based on its chemical structure, particularly the pyrimidine core, a plausible mechanism is the

interference with fungal nucleic acid synthesis, analogous to the known antifungal agent 5-

fluorocytosine (5-FC).[3][4][5][6][7]

Hypothetical Signaling Pathway
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Hypothetical Mechanism of Action for Rimoprogin
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Caption: Hypothetical pathway of Rimoprogin's antifungal action.
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This proposed pathway suggests that Rimoprogin is taken up by fungal cells via nucleobase

permeases. Intracellularly, it may be converted into a toxic metabolite that is subsequently

incorporated into RNA, disrupting protein synthesis. Additionally, a metabolite could inhibit

thymidylate synthase, an enzyme crucial for DNA replication. The combined effect of disrupting

these fundamental processes would lead to fungal cell death.

Conclusion
This technical guide presents a detailed and scientifically grounded approach to the synthesis

and purification of Rimoprogin. While based on a proposed route, the methodologies are

derived from well-established and reliable chemical transformations. The provided experimental

protocols, data tables, and visualizations offer a comprehensive framework for researchers to

produce and purify Rimoprogin for further study. The hypothetical mechanism of action

provides a starting point for investigating the biological activity of this antifungal compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1202305#synthesis-and-purification-of-rimoprogin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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